molecular formula C11H12BrClO2 B1294244 tert-Butyl 4-bromo-2-chlorobenzoate CAS No. 929000-18-0

tert-Butyl 4-bromo-2-chlorobenzoate

Cat. No. B1294244
M. Wt: 291.57 g/mol
InChI Key: IHLZXPVSSFCZLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl substituted aromatic compounds involves multiple steps and reagents. For instance, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was achieved by treating a chloromercurio precursor with methylmagnesium chloride . Another example is the synthesis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one from 1-tert-butylhydrazine and other reagents . These methods suggest that the synthesis of tert-Butyl 4-bromo-2-chlorobenzoate could involve halogenation reactions and the use of tert-butyl groups to direct the substitution on the aromatic ring .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted compounds is often characterized using techniques such as NMR, X-ray diffraction, and computational methods. For example, the crystal structure of a tert-butyl substituted pyridazine derivative was determined by X-ray diffraction . Similarly, the molecular structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was optimized using density functional theory (DFT) and compared with single-crystal X-ray diffraction data . These studies indicate that tert-butyl groups can influence the molecular conformation and crystal packing of the compounds.

Chemical Reactions Analysis

Tert-butyl substituted aromatic compounds can undergo various chemical reactions. The dimagnesiated derivative of a di-tert-butylbenzene was characterized by hydrolysis, halogenation, and treatment with allyl bromide . Organoselenium compounds derived from a tert-butyl substituted benzene were synthesized and their reactivity was studied, including nucleophilic substitution and halogenation reactions . These findings suggest that tert-Butyl 4-bromo-2-chlorobenzoate could also participate in similar reactions, potentially leading to the formation of new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds are influenced by the presence of tert-butyl groups and other substituents. For example, the larvicidal activity of tert-butyl substituted hydrazines was found to be affected by the hydrophobicity and bulkiness of the substituents . The vibrational, UV, NMR, and other properties of 3,5-di-tert-butyl-4-hydroxy benzoic acid were studied using experimental and theoretical methods . These studies provide a basis for understanding how the tert-butyl group and other substituents can affect the properties of tert-Butyl 4-bromo-2-chlorobenzoate.

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

tert-butyl 4-bromo-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLZXPVSSFCZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650378
Record name tert-Butyl 4-bromo-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-bromo-2-chlorobenzoate

CAS RN

929000-18-0
Record name tert-Butyl 4-bromo-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-bromo-2-chlorobenzoate 98%
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